molecular formula C9H12ClNO B1323171 4-Chloro-2-isopropoxyaniline CAS No. 99112-07-9

4-Chloro-2-isopropoxyaniline

Cat. No. B1323171
CAS RN: 99112-07-9
M. Wt: 185.65 g/mol
InChI Key: IIBDGXBTHGJVKQ-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-isopropoxyaniline is a chemical of interest in various fields of research, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related chlorinated compounds has been explored in the literature. For instance, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process involving cyclization, nitration, and chlorination, starting from 4-methoxyaniline . This method was noted for its simplicity, mild reaction conditions, and high yield, suggesting that similar approaches could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior of chemical compounds. The paper on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provides detailed insights into the molecular structure using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . The coherence between theoretical and experimental values indicates the reliability of these methods for analyzing molecular structures, which could be applied to this compound to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can be inferred from the study of similar molecules. For example, the supramolecular equivalence of various substituents, including chloro groups, has been compared in the crystal structures of some 4-phenoxyanilines . Understanding the isomorphism and conditional isomorphism of these compounds can provide insights into the potential reactivity and interactions of this compound with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be complex and are influenced by their molecular structure. The study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine revealed various properties such as molecular stability, charge localization, and electronic properties through quantum mechanical calculations . These properties are essential for understanding the behavior of the compound in different environments and could be relevant when analyzing this compound.

Scientific Research Applications

Crystallographic Studies

4-Chloro-2-isopropoxyaniline and its analogs have been studied for their crystallographic properties, particularly in comparison with other halogenated compounds. For instance, the crystal structures of some 4-phenoxyanilines, which are structurally related to this compound, were analyzed to understand the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. These studies provide insights into the conditional isomorphism of these compounds, which can be critical for understanding their behavior in various chemical and pharmaceutical applications (Dey & Desiraju, 2004).

Environmental Impact and Biodegradation

The environmental impact of chloroanilines and their biodegradation pathways have been a subject of research due to their wide use in industrial and agricultural sectors. Studies have explored the anaerobic degradation of compounds like 2-chloro-4-nitroaniline by microbial strains, revealing intricate networks of degradation and potential methods to mitigate environmental pollution caused by these compounds (Duc, 2019).

Analytical and Environmental Monitoring

The compound has been used in the development of analytical methodologies for environmental monitoring. For instance, a sensor based on a polyaniline/carbon nanotube matrix was designed for the quantitative determination of herbicides and their metabolites in natural waters. This highlights the relevance of this compound derivatives in environmental analysis and pollution monitoring (Rahemi et al., 2015).

Biochemical Research and Toxicology

The compound has also been studied in the context of biochemical research and toxicology. For example, the nephrotoxic effects of haloanilines, which are structurally related to this compound, have been examined to understand their potential risks and mechanisms of toxicity. Such studies are crucial for assessing the safety and environmental impact of these compounds (Hong et al., 2000).

properties

IUPAC Name

4-chloro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDGXBTHGJVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2.55 g of 4-chloro-1-nitro-2-(propan-2-yloxy)benzene in 40 ml of acetic acid is heated at 50° C., and then 7 ml of water and 2.64 g of iron powder are added. The mixture is stirred for 1 h at 50° C., and then cooled to ambient temperature and filtered on Celite. The Celite is rinsed three times with 20 ml of methanol, and the filtrate is concentrated under reduced pressure. The residue is taken up in 50 ml of 1N sodium hydroxide and 50 ml of dichloromethane. The aqueous phase is extracted twice with 50 ml of dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure, so as to obtain 2.25 g of 4-chloro-2-(propan-2-yloxy)aniline in the form of a green oil.
Quantity
2.55 g
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40 mL
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7 mL
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2.64 g
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Synthesis routes and methods II

Procedure details

To a solution of Compound 35A (1 g) in methanol (30 mL) was added Raney-Ni (0.05 g) and the resulting mixture was cooled at 0-5° C.; 98% hydrazine hydrate (1.5 mL) was dropped in at the same temperature and the suspension stirred at room temperature for 2 h. The catalyst was filtered off and the solvents evaporated in vacuo. The crude was dissolved in dichloromethane (100 mL) and washed with water (60 mL); the organic layer was dried over sodium sulphate and evaporated to dryness affording 0.78 g (90%) of the title product as a yellow oil.
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1 g
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30 mL
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solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

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